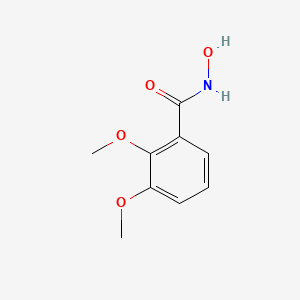

N-hydroxy-2,3-dimethoxybenzamide

Descripción general

Descripción

N-hydroxy-2,3-dimethoxybenzamide is a benzamide derivative known for its diverse biological activities Benzamides are a significant class of amide compounds widely used in medical, industrial, and biological fields

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-hydroxy-2,3-dimethoxybenzamide can be synthesized starting from 2,3-dimethoxybenzoic acid and amine derivatives. The reaction typically involves the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields for 2,3-dimethoxybenzamides range from 43% to 50% .

Industrial Production Methods: A green and efficient method for the preparation of benzamide derivatives involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers advantages such as low reaction times, high yields, and eco-friendly processes .

Análisis De Reacciones Químicas

Types of Reactions: N-hydroxy-2,3-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

N-hydroxy-2,3-dimethoxybenzamide's applications can be found in medicinal chemistry and organic synthesis due to its structural characteristics. Specifically, benzamide derivatives have potential use in drug development, particularly for conditions involving inflammation or cancer. Interaction studies involving benzamide derivatives often focus on their binding affinity to biological targets, helping to elucidate the mechanisms through which these compounds exert their biological effects.

One study synthesized a novel compound, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, and characterized it through elemental analysis and X-ray diffraction methods . Spectroscopic properties were investigated using FT–IR, 1H, and 13C NMR . The compound was found to crystallize in the monoclinic space group P21/c, with a molecular geometry divided into three planar regions . Supramolecular structures are formed by connecting units via hydrogen bonds . The ground-state molecular structure was optimized by the DFT-B3LYP/6-31G(d,p) method, and the theoretical structure was compared with that obtained by X-ray diffraction . Intermolecular interactions in the crystal network were studied by two-dimensional (2D) and three-dimensional (3D) Hirshfeld analyses . The calculated electronic transition results were examined, and the molecular electrostatic potentials (MEPs) were also determined .

The in vitro antimicrobial activities of the compound were determined against three Gram-positive bacteria, three Gram-negative bacteria, and two fungi . The compound showed better activity than the amoxicillin standard against Gram-positive bacteria B. subtilis, S. aureus, and E. faecalis, and Gram-negative bacteria E. coli, K. pneumoniae, and P. aeruginosa .

Mecanismo De Acción

The mechanism by which N-hydroxy-2,3-dimethoxybenzamide exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage. The antibacterial activity is likely due to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparación Con Compuestos Similares

- 2,3-dimethoxybenzamide

- 3-acetoxy-2-methylbenzamide

- N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide

Comparison: N-hydroxy-2,3-dimethoxybenzamide stands out due to its unique combination of antioxidant, antibacterial, and metal chelating activities. While other similar compounds may exhibit one or two of these properties, the comprehensive activity profile of this compound makes it particularly valuable for research and potential therapeutic applications .

Actividad Biológica

N-hydroxy-2,3-dimethoxybenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antioxidant and antibacterial properties. This article will explore the mechanisms through which this compound operates, summarize relevant research findings, and present case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxyl group and two methoxy groups attached to a benzamide backbone. This structural configuration is significant as it contributes to the compound's biological activities, particularly its ability to interact with various molecular targets.

Biological Activities

1. Antioxidant Activity

this compound exhibits strong antioxidant properties. It has been shown to effectively scavenge free radicals and chelate metal ions, which helps prevent oxidative damage in biological systems. This activity is crucial in mitigating cellular stress and protecting against diseases related to oxidative stress.

2. Antibacterial Activity

Research indicates that this compound possesses antibacterial properties against both gram-positive and gram-negative bacteria. Its mechanism of action likely involves disrupting bacterial cell walls and inhibiting essential enzymatic functions required for bacterial survival.

3. Metal Chelation

The compound's ability to chelate metal ions adds another layer to its biological activity. By binding metal ions, it can prevent their participation in harmful redox reactions that generate reactive oxygen species (ROS), further contributing to its antioxidant capabilities.

The biological effects of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The hydroxyl group in the compound plays a critical role in neutralizing free radicals.

- Cell Wall Disruption: The compound may interfere with the integrity of bacterial cell walls, leading to cell lysis.

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial metabolism, thereby stunting growth and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Model Organism | Concentration Range | Effect Observed |

|---|---|---|---|---|

| Antioxidant | Free radical scavenging; metal ion chelation | In vitro assays | 10 µM - 100 µM | Significant reduction in ROS |

| Antibacterial | Cell wall disruption; enzyme inhibition | Various bacteria | 5 µg/mL - 50 µg/mL | Inhibition of bacterial growth |

| Metal Chelation | Binding of metal ions to prevent oxidative damage | In vitro assays | Variable | Decreased oxidative stress |

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant decrease in markers of oxidative stress. The compound was found to reduce malondialdehyde (MDA) levels by approximately 40% compared to untreated controls at a concentration of 50 µM.

Case Study 2: Antibacterial Testing

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 10 µg/mL, the compound inhibited bacterial growth by more than 60%, showcasing its potential as an antibacterial agent.

Propiedades

IUPAC Name |

N-hydroxy-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-7-5-3-4-6(8(7)14-2)9(11)10-12/h3-5,12H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASOZFSTXBHQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.